Product packaging for 4-(Dimethylamino)but-2-ynoic acid(Cat. No.:)

4-(Dimethylamino)but-2-ynoic acid

Cat. No.: B8011527
M. Wt: 127.14 g/mol
InChI Key: GPOHHJPOQPILBS-UHFFFAOYSA-N
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Description

4-(Dimethylamino)but-2-ynoic acid, with the chemical formula C₆H₉NO₂, is a molecule that integrates an α,β-alkynoic acid with a terminal dimethylamino group. nih.gov This unique combination of a carboxylic acid, an alkyne, and a tertiary amine makes it a versatile reagent in organic synthesis. It is recognized as an important organic synthesis intermediate used in laboratory research and chemical synthesis processes. novasolbio.com For instance, its hydrochloride salt form serves as a pharmaceutical intermediate for the API Neratinib, a tyrosine kinase inhibitor used in anti-tumor therapies. novasolbio.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₆H₉NO₂ nih.gov
Molecular Weight 127.14 g/mol nih.govcymitquimica.com
CAS Number 118764-05-9 nih.gov

| SMILES | CN(C)CC#CC(=O)O nih.gov |

Alpha,beta-unsaturated carboxylic acids are organic compounds that contain a carbon-carbon double or triple bond (unsaturation) between the α and β carbons relative to the carboxyl group. wikipedia.org These motifs are critical components in the field of organic synthesis for several reasons.

Ubiquitous Building Blocks: These scaffolds are important substructures found in a wide array of biologically active natural products and medicines. chemistryviews.org Their prevalence in nature underscores their fundamental role in biochemical pathways.

Versatile Reactivity: The conjugated system of an α,β-unsaturated carbonyl compound makes it electrophilic at both the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity allows for a variety of chemical transformations. They are susceptible to nucleophilic attack at the β-carbon in a process known as conjugate or Michael addition. wikipedia.org They can also participate as dienophiles in Diels-Alder reactions. wikipedia.org

Precursors to Polymers: On an industrial scale, the polymerization of α,β-unsaturated carbonyls is a dominant application. wikipedia.org For example, acrylate (B77674) polymers are derived from these types of molecules. wikipedia.org

Synthetic Methodologies: Traditionally, α,β-unsaturated carboxylic acids have been constructed using methods like the Wittig or Horner–Wadsworth–Emmons reactions. chemistryviews.org However, these methods can produce significant amounts of byproducts. chemistryviews.org Modern research focuses on developing more efficient and atom-economical approaches, such as the copper-catalyzed carboxylation of alkynes with carbon dioxide (CO₂), which offers a one-pot synthesis of these valuable compounds. chemistryviews.org

A tertiary amine is an organic compound where a nitrogen atom is bonded to three alkyl or aryl groups. fiveable.mefiveable.me This functional group is of strategic importance in molecular design due to its distinct electronic and steric properties.

Enhanced Basicity and Nucleophilicity: The presence of three electron-donating alkyl groups increases the electron density on the nitrogen atom, making tertiary amines generally more basic than their primary and secondary counterparts. fiveable.me This enhanced electron density also boosts their nucleophilicity, enabling them to participate in a wide range of reactions, including nucleophilic substitutions and additions. fiveable.mestudymind.co.uk

Catalytic Applications: The nucleophilic and basic nature of tertiary amines makes them effective catalysts in various organic transformations. fiveable.me

Steric Influence on Selectivity: The three substituents around the nitrogen atom create a sterically hindered environment. fiveable.me This steric bulk is not a limitation but rather a tool that can be leveraged to control the regio- and stereoselectivity of reactions. fiveable.me In some cases, a bulky α-tertiary amine motif can direct a reaction to a specific C-H bond, overriding traditional reactivity patterns to achieve exceptional selectivity. nih.gov

Tunable Reactivity: The specific nature of the groups attached to the nitrogen atom allows for the fine-tuning of the amine's basicity and reactivity profile to suit targeted applications. fiveable.me The structure of the tertiary amine, including the presence of electron-donating or electron-withdrawing groups, plays a crucial role in its reaction pathways. nih.gov

Alkynoic acids, characterized by a carboxylic acid and a carbon-carbon triple bond, and their derivatives are a dynamic area of chemical research. Current investigations explore their synthesis, reactivity, and biological potential.

Development of Novel Transformations: A significant research area is the development of new reactions utilizing alkynoic acids as starting materials. For example, research has focused on developing tethered alkynoic acid cyclization methods to prepare valuable cyclic compounds like 1,3-diketones. csbsju.edu These studies aim to optimize reaction conditions to improve yields and explore the effects of steric interactions and the tolerance of various functional groups. csbsju.edu

Synthesis of Biologically Active Molecules: Derivatives of alkynoic acids have shown promise as biologically active agents. Studies on 2-alkynoic acids have demonstrated their bactericidal activity against certain mycobacteria. nih.gov Research in this area focuses on synthesizing new derivatives by introducing additional unsaturation or heteroatoms into the carbon chain to enhance antimycobacterial activity, particularly for longer-chain acids. nih.gov Furthermore, modifying the carboxylic group has been shown to significantly reduce toxicity against eukaryotic cells, highlighting a path toward developing safer therapeutic agents. nih.gov

Exploration of Synthetic Pathways: The synthesis of alkynoic acids themselves remains a topic of interest. Methods for preparing compounds like 4-hydroxy-2-butynoic acid involve the carboxylation of Grignard reagents derived from propargyl alcohol. orgsyn.org Similarly, 2-butynoic acid (tetrolic acid) can be prepared through the carbonation of sodium methylacetylide, a convenient method when high-pressure equipment is unavailable. orgsyn.org These synthetic explorations provide the foundational materials needed for further derivatization and application studies.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Neratinib
This compound hydrochloride
Carbon dioxide
1,3-Diketones
2-Alkynoic acids
4-Hydroxy-2-butynoic acid
Propargyl alcohol
2-Butynoic acid (Tetrolic acid)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B8011527 4-(Dimethylamino)but-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)but-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOHHJPOQPILBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Dimethylamino but 2 Ynoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of 4-(dimethylamino)but-2-ynoic acid readily undergoes reactions typical of this functional group, including the formation of amides, esters, and acyl halides.

Amide Bond Formation

The formation of an amide bond from this compound involves the coupling of the carboxylic acid with an amine. This transformation is a cornerstone of organic synthesis, often requiring an activation step to facilitate the reaction. nih.gov Common methods for amide bond formation that can be applied to this substrate include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. google.com For instance, the reaction of this compound with an amine in the presence of a suitable coupling agent would yield the corresponding amide. A related compound, 4-dimethylamino-but-2-enoic acid, has been used in the synthesis of 3-cyanoquinoline derivatives, which are inhibitors of protein tyrosine kinases. google.com

A general representation of amide bond formation is the reaction of a carboxylic acid derivative with an amine, as shown in the following equation: google.com R-CO-X + R'-NH₂ → R-CO-NH-R' + HX Where X can be a halide or other leaving group.

Esterification Reactions

Esterification of this compound can be achieved by reacting it with an alcohol under acidic conditions or by using a coupling agent. orgsyn.org A common method involves the use of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective for a wide range of acids and alcohols. orgsyn.org The reaction proceeds by the activation of the carboxylic acid by DCC, followed by nucleophilic attack of the alcohol. orgsyn.org

For example, the esterification of a carboxylic acid with an alcohol using DCC and DMAP can be summarized by the following reaction scheme: orgsyn.org R-COOH + R'-OH + DCC → R-COOR' + DCU (where DCU is dicyclohexylurea)

A related compound, methyl 4-hydroxy-2-butynoate, can be prepared by treating 4-hydroxy-2-butynoic acid with methanol (B129727) in the presence of sulfuric acid. orgsyn.org

Synthesis of Acyl Halide Derivatives

The carboxylic acid moiety of this compound can be converted to a more reactive acyl halide, typically an acyl chloride. This is commonly accomplished by treatment with thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com The reaction involves the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The resulting acyl chloride is a versatile intermediate that can be used to synthesize a variety of other compounds. For example, (E)-4-(Dimethylamino)-2-butenoyl chloride has been synthesized by chlorinating 4-dimethylaminocrotonic acid hydrochloride. google.com

The general reaction for the formation of an acyl chloride from a carboxylic acid using thionyl chloride is as follows: libretexts.org R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound is a site of unsaturation, making it susceptible to addition reactions.

Nucleophilic Addition to the Unsaturated System (e.g., Michael-type Additions)

The alkyne group in this compound can undergo nucleophilic addition reactions. wikipedia.org In a reaction analogous to the Michael addition, a nucleophile can add to the carbon-carbon triple bond. masterorganicchemistry.com This type of reaction, also known as conjugate addition, occurs when an enolate or other soft nucleophile adds to an electrophilic alkene, such as an alpha-beta unsaturated ketone, nitrile, or ester. masterorganicchemistry.com The driving force for this reaction is the formation of a new carbon-carbon single bond. masterorganicchemistry.com

The general mechanism for a Michael addition involves three key steps: masterorganicchemistry.com

Deprotonation to form an enolate.

Conjugate addition of the enolate to the alkene.

Protonation of the resulting enolate.

Electrophilic Halogenation Reactions

The alkyne functional group can undergo electrophilic halogenation with reagents like chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com The reaction of an alkyne with one equivalent of a halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.com This is believed to proceed through a bridged halonium ion intermediate. masterorganicchemistry.com It has been observed that alkynes generally react more slowly with halogens than alkenes. masterorganicchemistry.com The addition of a second equivalent of the halogen can lead to the formation of a tetrahaloalkane. masterorganicchemistry.com

The general reaction for the halogenation of an alkyne is: R-C≡C-R' + X₂ → R-CX=CX-R' (where X is a halogen)

Reactions Involving the Dimethylamine (B145610) Moiety

Substitution Reactions

While specific substitution reactions for this compound are not extensively documented in the literature, the general reactivity of tertiary amines suggests several potential transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to react with various electrophiles.

One of the most common reactions of tertiary amines is quaternization . This involves the reaction of the amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. In the case of this compound, this reaction would result in the formation of a permanently charged ammonium salt. This transformation would significantly alter the molecule's physical and chemical properties, such as its solubility and biological activity.

Another potential substitution reaction is the formation of amine oxides . Oxidation of the tertiary amine moiety with an oxidizing agent like hydrogen peroxide or a peroxy acid would yield the corresponding N-oxide. This reaction converts the neutral amine into a polar functional group, again modifying the molecule's properties.

The following table summarizes these potential substitution reactions:

Table 1: Potential Substitution Reactions of the Dimethylamine Moiety
Reaction Type Reagent Example Product
Quaternization Methyl Iodide (CH₃I) 4-(Trimethylammonio)but-2-ynoic acid iodide
N-Oxide Formation Hydrogen Peroxide (H₂O₂) 4-(Dimethylamino-N-oxide)but-2-ynoic acid

Role of the Dimethylamine Group in Directing Reactivity and Molecular Interactions

The dimethylamine group exerts a significant directing influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The dimethylamino group is a potent electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into an adjacent π-system through resonance (a +M or mesomeric effect). rsc.org This electron-donating character has several important consequences for the molecule's reactivity:

Activation of the Alkyne: The donation of electron density to the alkyne group increases its nucleophilicity, making it more susceptible to attack by electrophiles. This can facilitate reactions such as electrophilic additions to the triple bond.

Influence on the Carboxylic Acid: The electron-donating nature of the dimethylamino group, transmitted through the carbon chain, can influence the acidity of the carboxylic acid group. Generally, electron-donating groups decrease the acidity of a carboxylic acid by destabilizing the carboxylate anion.

Stabilization of Intermediates: In reactions where a positive charge develops on the carbon chain, the dimethylamino group can effectively stabilize this charge through resonance, thereby lowering the activation energy and accelerating the reaction. Studies on similar structures have shown that the dimethylamino group can significantly impact the electronic properties and reactivity of the molecule. researchgate.netnih.gov For instance, the interaction between a dimethylamino group and an electron-deficient alkene has been shown to influence the reaction pathway. core.ac.uk

Steric Effects: The dimethylamino group also introduces steric bulk, which can influence the regioselectivity and stereoselectivity of reactions. mdpi.comrsc.org For reactions occurring at the alkyne or carboxylic acid, the dimethylamino group can hinder the approach of bulky reagents to one side of the molecule, favoring attack from the less hindered face. This steric hindrance can be a critical factor in controlling the outcome of stereoselective syntheses.

Mechanistic Studies of Reaction Pathways

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. Mechanistic investigations can involve both experimental techniques, such as electrochemical studies, and theoretical approaches, like computational modeling.

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of tertiary amines is a well-studied process and provides a framework for understanding the potential oxidative pathways of this compound. mdpi.com The general mechanism for the electrochemical oxidation of a tertiary amine involves the following steps:

Initial Electron Transfer: The amine undergoes a one-electron oxidation at the anode to form a radical cation. researchgate.net

Deprotonation: The radical cation is a highly acidic species and can undergo deprotonation at a carbon atom alpha to the nitrogen, forming a neutral α-amino radical.

Second Electron Transfer: The α-amino radical is more easily oxidized than the parent amine and undergoes a second one-electron transfer to form an iminium ion.

Nucleophilic Attack: The highly electrophilic iminium ion can then be attacked by a nucleophile present in the reaction medium, such as the solvent (e.g., water or an alcohol).

In the context of this compound, this would likely lead to the formation of an iminium ion intermediate, which could then react further. The electrochemical oxidation of propargylic alcohols has been shown to be a viable synthetic method. nih.gov The classic Shono oxidation is an electrochemical method for the α-oxidation of amines. nsf.gov

A proposed pathway for the electrochemical oxidation of this compound is outlined in the table below:

Table 2: Proposed Steps in the Electrochemical Oxidation of this compound
Step Description Intermediate/Product
1 One-electron oxidation of the nitrogen atom. Radical cation
2 Deprotonation of a methyl group or the methylene (B1212753) group. α-amino radical
3 Second one-electron oxidation. Iminium ion
4 Nucleophilic attack by solvent (e.g., H₂O). α-hydroxy amine (hemiaminal)
5 Decomposition of the unstable hemiaminal. Formaldehyde and 4-(methylamino)but-2-ynoic acid

Computational Elucidation of Reaction Pathways

Computational studies can provide valuable insights into:

Reaction Energetics: By calculating the potential energy surface for a proposed reaction, the energies of reactants, transition states, intermediates, and products can be determined. This allows for the calculation of activation barriers and reaction enthalpies, providing a theoretical prediction of the reaction's feasibility and kinetics.

Geometric and Electronic Structures: DFT calculations can be used to optimize the geometries of all species involved in a reaction pathway. Furthermore, analysis of the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can help to rationalize the observed reactivity. electrochemsci.org For example, the location of the HOMO can indicate the site of initial oxidation, while the LUMO can suggest the site of nucleophilic attack.

Solvent Effects: Computational models can also incorporate the effects of the solvent, which can be crucial for accurately describing reaction mechanisms in solution.

For this compound, computational studies could be employed to investigate the mechanisms of the reactions discussed above, such as substitution at the amine, additions to the alkyne, and electrochemical oxidation. This would provide a deeper understanding of the factors that control the reactivity of this versatile molecule.

Derivatization Strategies and Applications in Advanced Organic Synthesis

As a Building Block for Complex Organic Molecules

The reactivity of the alkynoic acid moiety is central to its utility as a building block. The carbon-carbon triple bond can participate in various addition and cyclization reactions, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.

Quinoline (B57606) and quinazoline (B50416) scaffolds are privileged structures in medicinal chemistry, and their synthesis is a key focus of organic chemistry. researchgate.net While numerous methods exist for the synthesis of these heterocycles, the use of specific building blocks can provide novel derivatives. researchgate.net

A documented application of 4-(dimethylamino)but-2-ynoic acid is in the preparation of quinazoline derivatives. For instance, it has been used as a reactant in the synthesis of (E)-N-(4-((2-(dimethylamino)ethyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. The synthesis of this compound itself can be achieved by reacting N,N-Dimethylpropargylamine with n-butyllithium, followed by quenching with carbon dioxide. chemicalbook.com This intermediate is then utilized in subsequent steps to build the final quinazoline-based molecule. chemicalbook.com Although direct, widespread examples of its use in Doebner-von Miller or Friedländer quinoline syntheses are not prevalent in the literature, its structure is amenable to such cyclization strategies with appropriate aniline (B41778) partners. researchgate.net The general synthesis of 2-arylquinoline-4-carboxylic acids, for example, can be achieved through a one-pot reaction of anilines, benzaldehydes, and pyruvic acid, highlighting a pathway where an alkynoic acid derivative could potentially be employed. researchgate.net

Table 1: Synthesis of a Quinazoline Derivative Precursor

Step Reactants Reagents/Conditions Product Yield Reference

The carbon-carbon triple bond in this compound is a dienophile and can participate in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where an alkyne can react with a conjugated diene to form a six-membered ring. researchgate.netlibretexts.org The mechanism of these reactions can be either concerted or stepwise, influencing the stereochemistry of the resulting adduct. researchgate.netresearchgate.net

Furthermore, the alkynoic acid can be a partner in 1,3-dipolar cycloadditions to form five-membered heterocycles. While specific studies detailing the cycloaddition reactions of this compound are not extensively reported, the reactivity of the alkyne functional group is well-established for building diverse heterocyclic systems from precursors like cyanoacetohydrazide, which contains multiple functional groups capable of cyclization. researchgate.netchemrxiv.org The potential for this compound to act as a synthon in such reactions remains an area for further exploration.

Applications in Peptide Synthesis

The incorporation of non-standard amino acids is a crucial strategy for developing peptides with enhanced stability, novel biological activities, and constrained conformations. The structure of this compound makes it an intriguing candidate for inclusion in peptide chains.

Peptide synthesis is broadly categorized into solution-phase and solid-phase peptide synthesis (SPPS). researchgate.net

Solution-Phase Peptide Synthesis (SPPS) involves the sequential coupling of amino acids in a solvent, with purification of the intermediate peptide after each step. nih.govsci-hub.se This method is suitable for large-scale synthesis but can be time-consuming. researchgate.net Coupling reagents such as T3P® (propylphosphonic anhydride) have been shown to facilitate rapid and efficient amide bond formation in solution, even with non-anhydrous solvents like dichloromethane (B109758) (DCM) due to its low water solubility. mdpi.com The integration of a specialized building block like this compound would follow standard coupling protocols, likely involving the activation of its carboxylic acid group. nih.gov

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Merrifield, involves building the peptide chain on an insoluble polymer support. researchgate.netub.edu This allows for easy removal of excess reagents and byproducts by simple filtration and washing, and the process can be automated. uci.edu The most common strategies are Boc/Bzl and Fmoc/tBu, which refer to the protecting groups used for the N-terminus and side chains, respectively. ub.edupeptide.com The choice of resin, such as Wang or 2-chlorotrityl resin, depends on the desired C-terminal functional group (acid or amide). uci.edu The incorporation of an unconventional acid like this compound would require its N-terminus to be appropriately protected (e.g., with an Fmoc group) before coupling to the resin-bound peptide chain. researchgate.net

While the general methodologies for both solution- and solid-phase synthesis are well-established for a wide array of amino acids, specific documented examples of the integration of this compound into peptide chains are not prominent in the reviewed literature.

The pharmaceutical industry is increasingly focused on developing greener synthetic processes to minimize environmental impact. nih.gov A major drawback of conventional peptide synthesis is the heavy reliance on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). rsc.orgresearchgate.net Research into greener alternatives has identified solvents like propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) as viable replacements that can be used in both solution- and solid-phase synthesis without compromising yield or purity. ub.edursc.orgresearchgate.net For example, propylene carbonate has been successfully used for the synthesis of the nonapeptide bradykinin (B550075) on a ChemMatrix resin. rsc.orgresearchgate.net Similarly, 2-MeTHF has been shown to be an effective solvent for all steps of SPPS, with the added benefit of reducing racemization compared to DCM. ub.edu The use of water as a solvent in aqueous solid-phase peptide synthesis (ASPPS) represents the ultimate green approach, often employing water-soluble coupling reagents like EDC·HCl (a water-soluble carbodiimide). csic.es

The application of these green protocols is universal to peptide synthesis. Therefore, the synthesis of peptides containing this compound could be made more environmentally friendly by adopting these greener solvents and reagents.

Role in Polymer Chemistry

The structure of this compound, containing a polymerizable alkyne group and a functional dimethylamino group, suggests potential applications in polymer chemistry. Monomers containing amino groups are often used to introduce basic sites into polymers, which can be useful for applications like coatings, adhesives, and biomedical materials. ontosight.ai Functional polymers can be created through chain-growth or step-growth polymerization. scribd.com However, based on available literature, the specific use of this compound as a monomer or functional component in polymerization reactions has not been reported.

Derivatization for Analytical and Spectroscopic Characterization

The presence of both a basic tertiary amino group and an acidic carboxyl group in this compound makes it a zwitterionic compound at neutral pH. This dual functionality can present challenges in certain analytical methods, such as low volatility for gas chromatography and variable ionization efficiency in mass spectrometry. Derivatization provides a powerful tool to overcome these limitations by chemically modifying one or both functional groups to impart more favorable properties for analysis.

Charge-Switch Derivatization for Enhanced Ionization Efficiency

Mass spectrometry (MS) is a highly sensitive and selective technique for the identification and quantification of compounds. The efficiency of ionization is a critical factor determining the sensitivity of MS analysis. For zwitterionic molecules like this compound, ionization can be suppressed or can occur in both positive and negative ion modes, complicating analysis. Charge-switch derivatization, also known as charge-reversal derivatization, is a strategy that chemically alters the charge state of the analyte to ensure it ionizes efficiently in a single, predictable mode, typically the positive ion mode in electrospray ionization (ESI)-MS, which is often more robust and sensitive. nih.gov

A common strategy involves the amidation of the carboxylic acid with a reagent that contains a quaternary ammonium (B1175870) or a readily protonated tertiary amine group. nih.gov For instance, reagents like 2-picolylamine (PA) can be coupled to the carboxylic acid of this compound in the presence of coupling agents such as 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov The resulting amide derivative incorporates a highly basic pyridine (B92270) ring, which is readily protonated, leading to a significant enhancement in ESI-MS signal intensity. nih.gov Studies on similar carboxylic acids have shown that derivatization with PA can increase detection responses by 9 to 158-fold. nih.gov

Another effective class of reagents for this purpose is those containing a pre-existing permanent positive charge, such as quaternary ammonium salts. These reagents ensure that the derivative will carry a positive charge regardless of the pH of the analytical mobile phase. This leads to very high sensitivity in MS detection.

The benefits of charge-switch derivatization for this compound are summarized below:

FeatureBefore DerivatizationAfter Charge-Switch Derivatization
Predominant Charge State Zwitterionic (pH dependent)Net Positive
Ionization Efficiency in Positive ESI-MS Low to moderateHigh
Analytical Sensitivity LowerSignificantly Higher
Mass Spectrum Complexity Can show multiple adductsSimplified, with a strong [M+H]+ ion

Table 1: Comparison of this compound before and after charge-switch derivatization.

Derivatization for Fluorescence Detection

Fluorescence spectroscopy is an exceptionally sensitive detection method used in conjunction with separation techniques like high-performance liquid chromatography (HPLC). Since this compound itself is not fluorescent, derivatization with a fluorescent labeling agent is necessary to enable its detection by this method. The choice of derivatizing reagent depends on the functional group being targeted.

Targeting the Carboxylic Acid Group:

The carboxylic acid moiety of this compound can be targeted by a variety of fluorescent labeling reagents. These reactions typically involve the formation of a fluorescent ester or amide. Common classes of reagents include:

Fluorescent Alkyl Halides: Reagents like 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) react with the carboxylate anion to form a highly fluorescent ester. thermofisher.com This reaction is typically carried out in an organic solvent in the presence of a catalyst.

Fluorescent Amines: The carboxylic acid can be activated, for example with a carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and then coupled with a fluorescent amine to form a stable and highly fluorescent amide bond. biotium.com A wide array of amine-containing fluorophores with varying excitation and emission wavelengths are commercially available, such as those based on coumarin, rhodamine, and fluorescein. biotium.comacs.org For example, 7-amino-4-methylcoumarin (B1665955) (AMC) can be used to label free carboxyl groups. nih.gov

Fluorescent Hydrazines: Reagents such as dansyl hydrazine (B178648) can react with the carboxylic acid to form fluorescent hydrazides, which are suitable for HPLC analysis.

Targeting the Tertiary Amine:

While the tertiary amine of this compound is generally less reactive towards common fluorescent labeling agents that target primary or secondary amines (e.g., fluorescamine, o-phthalaldehyde), specific strategies could potentially be employed, though they are less common for analytical derivatization.

The derivatization of the carboxylic acid group is the more straightforward and widely applicable approach for fluorescence labeling of this compound. The selection of the fluorescent tag can be tailored to the specific analytical requirements, such as the desired excitation and emission wavelengths to avoid interference from other components in a sample matrix.

Derivatization Reagent ClassTarget Functional GroupResulting LinkageExample Reagent
Fluorescent Alkyl HalidesCarboxylic AcidEster4-bromomethyl-7-methoxycoumarin (Br-Mmc)
Fluorescent Amines (with activator)Carboxylic AcidAmide7-amino-4-methylcoumarin (AMC)
Fluorescent HydrazinesCarboxylic AcidHydrazideDansyl hydrazine

Table 2: Common fluorescent derivatization strategies for the carboxylic acid group of this compound.

Computational and Theoretical Investigations of 4 Dimethylamino but 2 Ynoic Acid

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its behavior. Computational methods like Density Functional Theory (DFT) are powerful tools for elucidating these properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Characterization)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For a molecule like 4-(Dimethylamino)but-2-ynoic acid, one would expect the lone pair of electrons on the nitrogen atom to significantly contribute to the HOMO, making this region a likely site for electrophilic attack. The pi-system of the alkyne and the carbonyl group would be expected to influence both the HOMO and LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-Energy of the highest occupied molecular orbital.
LUMO Energy-Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap-Difference in energy between the HOMO and LUMO.

Note: The values in this table are hypothetical and serve as an example of what a computational study would provide. No experimental or calculated data for this compound is currently available in the public domain.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MESP map would likely show a region of high electron density around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the dimethylamino group. The hydrogen atom of the carboxylic acid would be expected to be a region of positive potential.

Prediction of Reactivity Profiles and Selectivity

By combining FMO analysis and MESP mapping, chemists can predict the reactivity and selectivity of a molecule. For instance, the location of the HOMO and the negative regions on the MESP map would suggest where an electrophile would most likely attack. Similarly, the LUMO's location and positive MESP regions would indicate the likely sites for nucleophilic attack. The presence of multiple functional groups—an amine, an alkyne, and a carboxylic acid—in this compound suggests a rich and varied reactivity profile that could be precisely detailed with computational methods.

Conformational Analysis and Stereochemical Implications

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations, each with a different energy level. Computational methods can be used to identify the most stable, low-energy conformations.

Catalytic Roles and Transformations

Role as a Substrate in Catalytic Processes (e.g., Amide Condensation under Cooperative Catalysis)

Amide condensation is a fundamental transformation in organic chemistry, often requiring catalysts to proceed efficiently. Cooperative catalysis, a strategy where two or more catalysts work in concert to promote a reaction, has emerged as a powerful tool for such transformations.

In a hypothetical scenario, 4-(Dimethylamino)but-2-ynoic acid could serve as a substrate in a cooperative catalytic system for amide bond formation. The molecule possesses both a carboxylic acid and a tertiary amine functionality. The carboxylic acid group could be activated by one catalyst, for instance, a Lewis acid, to form a more reactive intermediate. Simultaneously, the dimethylamino group could interact with a second catalyst, potentially a Brønsted acid or another Lewis acid, which could influence the molecule's conformation or electronic properties, thereby facilitating the subsequent reaction with an amine to form an amide.

However, without experimental data, the viability of this compound as a substrate in such a catalytic cycle remains speculative. The presence of the alkyne moiety could also lead to competing side reactions, such as hydroamination or other additions across the triple bond, under typical catalytic conditions for amide condensation.

Exploration of Potential as a Ligand or Organocatalyst in Chemical Transformations

The structural features of this compound suggest a potential, albeit unexplored, role as a ligand in transition metal catalysis or as an organocatalyst.

As a ligand, the dimethylamino group could coordinate to a metal center. The carboxylate, formed upon deprotonation, could also act as a binding site, potentially making the compound a bidentate ligand. The electronic and steric properties of the ligand would be influenced by the rigid alkyne spacer. This could, in theory, create a unique coordination environment around a metal, which might impart novel reactivity or selectivity in catalytic transformations. For instance, it could be investigated in reactions such as cross-coupling, hydrogenation, or oxidation reactions.

As an organocatalyst, the tertiary amine could function as a Lewis base, activating substrates through nucleophilic catalysis, similar to the well-established catalyst 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid group could participate in Brønsted acid or base catalysis or engage in hydrogen bonding interactions to stabilize transition states. The bifunctional nature of the molecule, containing both a basic amine and an acidic carboxylic acid, could allow for synergistic activation of both the electrophile and the nucleophile in a reaction.

Despite these theoretical possibilities, the lack of published research on the catalytic applications of this compound means that its efficacy and scope in these roles are unknown. Further experimental investigation would be required to validate these hypotheses and to determine if this compound can offer any advantages over existing catalytic systems.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of the Compound and its Derivatives

Spectroscopy is a cornerstone in the chemical analysis of 4-(dimethylamino)but-2-ynoic acid, offering unambiguous structural confirmation and insights into the molecule's electronic and atomic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. By mapping the magnetic properties of its atomic nuclei, NMR provides clear evidence of the compound's carbon framework and the connectivity of its hydrogen atoms.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum, the protons of the dimethylamino group would produce a singlet, while the methylene (B1212753) protons adjacent to the nitrogen and the alkyne would appear as a distinct signal. The acidic proton of the carboxylic acid group is also observable, though its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. Key signals would include those for the two carbons of the alkyne group, the carbonyl carbon of the carboxylic acid, the methylene carbon, and the methyl carbons of the dimethylamino group. The precise chemical shifts are sensitive to the electronic environment of each carbon atom.

While specific experimental spectra for this compound are not widely published, theoretical predictions based on established chemical shift principles allow for an accurate estimation of the expected NMR data.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Note: Predicted values are based on computational models and may vary from experimental results. Solvent: CDCl₃.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Structural Assignment
C1-~155.0Carboxylic Acid (C=O)
C2-~75.0Alkyne Carbon
C3-~80.0Alkyne Carbon
C4~3.40 (s, 2H)~45.0Methylene (-CH₂-)
C5, C6~2.40 (s, 6H)~43.0Dimethylamino (-N(CH₃)₂)
OHVariable (broad s, 1H)-Carboxylic Acid Proton

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound with high accuracy. The compound has a monoisotopic mass of 127.063328530 Da. nih.gov In research, high-resolution mass spectrometry (HRMS) can confirm this mass, validating the compound's elemental formula (C₆H₉NO₂).

When subjected to fragmentation in a mass spectrometer (e.g., through collision-induced dissociation), the molecule breaks apart in a predictable manner. These fragmentation patterns provide further structural confirmation. Common fragmentation pathways for similar amino acids include the neutral loss of water ([M+H - H₂O]⁺) and the subsequent loss of carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov Cleavage of the bond between the methylene group and the dimethylamino group is also a characteristic fragmentation pathway.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion (m/z) Proposed Loss Significance
128.0706[M+H]⁺Protonated molecular ion
110.0600[M+H - H₂O]⁺Loss of a water molecule from the carboxylic acid
82.0651[M+H - H₂O - CO]⁺Subsequent loss of carbon monoxide, characteristic of carboxylic acids
84.0444[M+H - (CH₃)₂N]⁺Cleavage and loss of the dimethylamino group
44.0495[(CH₃)₂N]⁺Dimethylamino fragment

Chromatographic Separation and Purity Assessment in Research

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of this compound and for monitoring the progress of its synthesis. ijprajournal.com Due to its polar nature, containing both a carboxylic acid and a tertiary amine, reversed-phase HPLC methods require careful development. biopharmaservices.com

A typical approach would utilize a polar-endcapped C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column to achieve adequate retention. biopharmaservices.comsepscience.com The mobile phase would likely consist of a buffered aqueous solution and an organic modifier like acetonitrile. The buffer is crucial for controlling the ionization state of the analyte to ensure reproducible retention times and good peak shape.

Interactive Data Table: Exemplar HPLC Method Parameters for Polar Compound Analysis

Parameter Condition Rationale
Column Polar-Endcapped C18 or HILIC, e.g., 4.6 x 150 mm, 3.5 µmEnhances retention for polar analytes not well-retained on standard C18 phases. biopharmaservices.comsigmaaldrich.com
Mobile Phase A 0.1% Formic Acid or Ammonium (B1175870) Formate in WaterProvides protons for ionization in positive mode MS and controls pH for consistent analyte charge state. mtc-usa.com
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the reversed-phase column.
Gradient Timed gradient from high aqueous to high organic contentAllows for separation of compounds with different polarities and ensures elution of all components.
Flow Rate 0.5 - 1.0 mL/minStandard flow rate for analytical scale columns.
Detection UV at ~210 nm or Mass Spectrometry (MS)The alkyne and carboxyl groups have weak UV absorbance at low wavelengths; MS detection provides greater sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is the gold standard for impurity profiling. ijprajournal.com Research has identified this compound and its derivatives as potential process-related impurities in the synthesis of certain pharmaceuticals, such as the kinase inhibitor Afatinib. nih.gov

LC-MS allows for the detection of trace-level impurities in the final product or reaction mixtures. By analyzing the mass-to-charge ratio of eluting peaks, researchers can identify known impurities and deduce the structures of unknown ones. For instance, an LC-MS method could readily distinguish between the target ynoic acid and its corresponding enoic acid derivatives, which may be present as byproducts. The high sensitivity of modern LC-MS systems is critical for adhering to the stringent purity requirements set by regulatory bodies for pharmaceutical compounds. nih.govnih.gov

Methodologies for Stereochemical Analysis and Isomer Differentiation (E/Z)

The core structure of this compound contains a carbon-carbon triple bond (an alkyne). This linear arrangement of atoms means that geometric isomerism (E/Z isomerism) is not possible for this molecule.

However, a closely related impurity or synthetic precursor is 4-(dimethylamino)but-2-enoic acid, which contains a carbon-carbon double bond (an alkene). The presence of this double bond allows for the existence of two distinct geometric isomers: (E)-4-(dimethylamino)but-2-enoic acid and (Z)-4-(dimethylamino)but-2-enoic acid. nih.gov Differentiating between these E/Z isomers is crucial, as they are distinct chemical entities with different physical properties and potentially different biological activities.

Analytical techniques such as HPLC and NMR are employed to separate and identify these isomers.

HPLC: The different three-dimensional shapes of the E and Z isomers lead to different interactions with the stationary phase of an HPLC column, often allowing for their separation as two distinct peaks in a chromatogram.

NMR Spectroscopy: ¹H-NMR is particularly powerful for differentiating E and Z isomers. The coupling constant (J-value) between the two protons across the double bond is significantly different for the two isomers. Typically, the trans-coupling (E-isomer) is larger (usually 12-18 Hz) than the cis-coupling (Z-isomer, usually 6-12 Hz), providing a definitive method for assignment.

Therefore, while E/Z isomerism is not relevant to this compound itself, the analytical methods to investigate this type of stereoisomerism are highly relevant for its purity analysis and the characterization of related substances.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(dimethylamino)but-2-ynoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthetic route involves coupling dimethylamine with a suitable alkynoic acid precursor (e.g., but-2-ynoic acid derivatives). Reaction optimization may include adjusting solvent polarity (e.g., THF or DMF), temperature (40–80°C), and catalysts (e.g., HATU or EDC/NHS for amide bond formation). Characterization of intermediates via IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) and NMR (dimethylamino proton signals at δ 2.2–2.5 ppm) is critical .

Q. How can researchers validate the purity of this compound using analytical techniques?

  • Methodological Answer : Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase with 0.1% TFA) coupled with UV detection (λ = 254 nm). Cross-validation using melting point analysis (literature comparison) and elemental analysis (C, H, N content) ensures accuracy. Discrepancies in predicted vs. experimental density (1.127 g/cm³) may indicate impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste should be neutralized with dilute sodium bicarbonate before disposal. Stability tests under varying pH and temperature conditions (e.g., 4°C vs. RT) are advised to assess degradation risks .

Advanced Research Questions

Q. How can spectral contradictions (e.g., NMR vs. IR data) be resolved during structural elucidation of this compound?

  • Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Use deuterated solvents (D₂O or DMSO-d₆) for NMR to minimize interference. Compare experimental IR spectra (e.g., O-H stretch at ~2500–3300 cm⁻¹ for carboxylic acid) with computational predictions (DFT calculations). Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What experimental strategies address discrepancies between predicted and observed thermodynamic properties (e.g., boiling point) of this compound?

  • Methodological Answer : Predicted boiling points (229.6°C) often assume ideal conditions. Use differential scanning calorimetry (DSC) to measure decomposition temperatures and thermogravimetric analysis (TGA) to assess thermal stability. Adjust predictions using group contribution methods (e.g., Joback-Reid) for polar substituents like dimethylamino and carboxylic acid groups .

Q. How can researchers investigate the role of the dimethylamino group in modulating the compound’s reactivity or biological activity?

  • Methodological Answer : Conduct comparative studies with analogs lacking the dimethylamino group (e.g., but-2-ynoic acid). Use computational docking (AutoDock Vina) to assess binding affinity changes in biological targets. Experimental assays (e.g., enzyme inhibition) paired with pKa measurements (via potentiometric titration) can reveal electronic effects .

Q. What degradation pathways are plausible for this compound under oxidative or hydrolytic conditions?

  • Methodological Answer : Under acidic hydrolysis (pH < 3), the dimethylamino group may protonate, accelerating decarboxylation. Oxidative degradation (H₂O₂ or UV light) can cleave the triple bond. Monitor via LC-MS and identify degradation products (e.g., dimethylamine derivatives) using fragmentation patterns .

Q. How do metrological uncertainties in potentiometric titration affect the determination of this compound’s acidity constants?

  • Methodological Answer : Calibrate electrodes with standard buffers (pH 4.0, 7.0, 10.0) and account for ionic strength effects using the Debye-Hückel equation. Triplicate measurements and error propagation analysis (e.g., ±0.05 pH units) improve reliability. Compare results with computational pKa predictions (e.g., ACD/Labs) .

Q. What isotopic labeling techniques are suitable for mechanistic studies of reactions involving this compound?

  • Methodological Answer : Use ¹³C-labeled dimethylamine to track incorporation into the carboxylic acid moiety. Analyze via ¹³C NMR or isotope-ratio mass spectrometry (IRMS). For kinetic isotope effects (KIEs), compare reaction rates of labeled vs. unlabeled compounds in key steps (e.g., cycloadditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.